3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27F2N3O3/c1-36-24-12-10-23(11-13-24)33-26(34)18-25(28(33)35)31-14-16-32(17-15-31)27(19-2-6-21(29)7-3-19)20-4-8-22(30)9-5-20/h2-13,25,27H,14-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANRUBPJYIJRIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative.
Substitution Reactions: The piperazine derivative is then subjected to nucleophilic substitution reactions to introduce the bis(4-fluorophenyl)methyl group.
Formation of Pyrrolidine-2,5-dione Ring: The final step involves the formation of the pyrrolidine-2,5-dione ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to
Biological Activity
The compound 3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for assessing its therapeutic potential and mechanisms of action.
Chemical Structure
The structure of the compound can be described as follows:
- Molecular Formula : C28H28F2N2O2
- Molecular Weight : 466.54 g/mol
The compound features a piperazine ring, methoxyphenyl group, and a pyrrolidine dione moiety, which are significant in determining its biological properties.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation.
- Antimicrobial Activity : The compound has shown potential against certain bacterial strains, making it a candidate for further investigation in antimicrobial therapies.
- CNS Activity : Given the presence of the piperazine moiety, there is potential for neuropharmacological effects, which may include anxiolytic or antidepressant properties.
The mechanisms through which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cancer progression and inflammation. This compound may share similar inhibitory profiles.
- Receptor Modulation : It may interact with neurotransmitter receptors due to its structural similarities to known psychoactive agents.
Research Findings and Case Studies
A review of the literature reveals several key findings regarding the biological activity of this compound:
- Anticancer Studies :
- Antimicrobial Activity :
- Neuropharmacological Effects :
Table 1: Summary of Biological Activities
| Activity Type | Assessed Effect | IC50/MIC Values |
|---|---|---|
| Anticancer | Cell proliferation inhibition | 0.5 - 5 µM |
| Antimicrobial | Bacterial growth inhibition | 10 - 50 µg/mL |
| Neuropharmacological | Anxiolytic effects | Not yet quantified |
| Proposed Mechanism | Description |
|---|---|
| Kinase Inhibition | Inhibits key kinases involved in cancer signaling |
| Receptor Modulation | Potential interaction with serotonin receptors |
Future Directions
Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Suggested future studies include:
- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and reduced toxicity.
- Mechanistic Studies : To clarify the specific pathways affected by this compound.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolidine and piperazine compounds exhibit promising anticancer properties. For instance, compounds similar to the target compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain piperazine derivatives could effectively target specific cancer pathways, leading to reduced tumor growth in preclinical models .
Antimicrobial Properties
The target compound's structural components suggest potential antimicrobial activity. Studies on related piperazine derivatives have reported effectiveness against drug-resistant bacterial strains. The incorporation of fluorinated groups often enhances biological activity and metabolic stability, making these compounds attractive candidates for developing new antibiotics .
Neuropharmacological Effects
Piperazine derivatives are well-known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The presence of the piperazine ring in the target compound may confer similar properties, as evidenced by studies on related compounds that modulate neurotransmitter systems such as serotonin and dopamine .
Enzyme Inhibition
Research has also focused on the enzyme inhibition capabilities of compounds containing piperazine and pyrrolidine structures. The target compound may act as an inhibitor for various enzymes involved in metabolic pathways, presenting opportunities for therapeutic interventions in metabolic disorders .
Synthetic Methodologies
The synthesis of the target compound involves multi-step reactions that can be optimized for yield and purity. Typical synthetic routes include:
- Formation of the Piperazine Ring : Using bis(4-fluorophenyl)methylamine as a precursor.
- Pyrrolidine Core Construction : Achieved through cyclization reactions involving appropriate carbonyl precursors.
- Functionalization : Introduction of methoxy and other substituents to enhance biological activity.
These synthetic strategies can be adapted based on available starting materials and desired modifications, making them versatile for further research applications.
Data Tables
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal highlighted the anticancer effects of a structurally similar compound, demonstrating significant apoptosis induction in breast cancer cells through a specific pathway involving caspase activation .
Case Study 2: Antimicrobial Efficacy
In another investigation, several piperazine derivatives were synthesized and tested against various bacterial strains, showing promising results against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) below clinically relevant thresholds .
Comparison with Similar Compounds
Key Observations:
Piperazine vs. Piperidine Substitution: The target compound's bis(4-fluorophenyl)methylpiperazine group introduces significant steric bulk and lipophilicity compared to simpler piperazine (e.g., 4-fluorophenylpiperazine in ) or piperidine (e.g., ) substituents. This may enhance blood-brain barrier penetration but reduce solubility .
Aryl Substituent Effects :
- The 4-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., chlorine in ) or fused aromatic systems (e.g., benzodioxole in ). These differences influence electronic properties and metabolic stability .
- Compounds with halogenated aryl groups (e.g., 2-chlorophenyl in ) exhibit potent anticonvulsant activity (ED₅₀ = 14.18 mg/kg), suggesting halogenation enhances efficacy .
Biological Activity Trends :
- Analogs with spirocycloalkyl groups at position 3 of pyrrolidine-2,5-dione show reduced activity, highlighting the importance of nitrogen-containing heterocycles (e.g., piperazine) at this position .
- The bis(4-fluorophenyl)methyl group in the target compound may prolong metabolic half-life due to fluorine's resistance to oxidative degradation, though this remains unverified experimentally .
Physicochemical Properties
*Estimated using analog data and computational tools.
Key Observations:
- The polar surface area (~70 Ų) aligns with compounds exhibiting moderate blood-brain barrier permeability .
Q & A
Basic Question: What are the recommended methodologies for synthesizing and structurally characterizing this compound?
Answer:
Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. Key steps include:
- Piperazine functionalization : Reacting bis(4-fluorophenyl)methanol with piperazine derivatives under anhydrous conditions (e.g., in dichloromethane with NaOH as a base) to form the bis(4-fluorophenyl)methyl-piperazine intermediate .
- Pyrrolidine-2,5-dione coupling : Introducing the 4-methoxyphenyl group via amidation or alkylation, followed by cyclization to form the pyrrolidine-dione core .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Structural characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve 3D conformation, as demonstrated for structurally similar pyrrolidine derivatives .
Basic Question: How can researchers conduct preliminary pharmacological profiling of this compound?
Answer:
Initial pharmacological screening should focus on:
- In vitro assays :
- Toxicity screening :
Basic Question: What safety protocols are critical during handling and storage?
Answer:
- Handling : Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Conduct reactions in a fume hood due to potential volatile intermediates (e.g., dichloromethane) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the pyrrolidine-dione ring .
- Disposal : Follow P501 guidelines (incineration via licensed hazardous waste facilities) .
Advanced Question: How can Design of Experiments (DOE) optimize the synthesis yield and purity?
Answer:
DOE minimizes experimental runs while maximizing data quality. For this compound:
- Factors : Temperature (40–80°C), solvent polarity (DCM vs. THF), and molar ratio (1:1 to 1:3) of reactants.
- Response variables : Yield (%) and HPLC purity (%).
- Statistical analysis : Use a central composite design (CCD) to model interactions between factors. For example, higher temperatures may accelerate cyclization but increase side-product formation .
- Validation : Confirm optimal conditions (e.g., 60°C, DCM, 1:2.5 ratio) with triplicate runs (RSD <5%) .
Advanced Question: What computational strategies predict the compound’s biological targets and metabolic stability?
Answer:
- Target prediction :
- Molecular docking : Use AutoDock Vina to screen against protein databases (e.g., PDB), prioritizing receptors with high-affinity pockets for fluorophenyl and piperazine groups .
- Pharmacophore modeling : Align with known CNS-active ligands to identify shared interaction motifs (e.g., hydrogen bonds with serotonin receptors) .
- Metabolic stability :
- In silico CYP450 metabolism prediction : SwissADME or ADMETLab to identify vulnerable sites (e.g., N-demethylation of piperazine) .
- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) to prioritize derivatives with reduced metabolic clearance .
Advanced Question: How to resolve discrepancies between in vitro and in vivo pharmacological data?
Answer:
Contradictions often arise from bioavailability or metabolite interference. Mitigation steps include:
- Pharmacokinetic profiling :
- Metabolite identification :
- Use HRMS/MS to detect active/inactive metabolites. For example, O-demethylation of the 4-methoxyphenyl group may reduce potency .
- Formulation adjustments :
- Improve solubility via salt formation (e.g., hydrochloride) or nanoemulsions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
